9-Chloro-2-(2-furyl)-(1,2,4)triazolo(1,5-c)quinazolin-5-imine, often referred to as CGS 15943 or CGS 15943A in the literature, is a heterocyclic organic compound with significant applications in pharmacological research. It serves as a valuable tool for investigating the adenosine receptor (AR) system due to its potent antagonist activity at various AR subtypes. [, , , , ]
CGS 15943 was initially developed by the pharmaceutical company Ciba-Geigy (now part of Novartis) as part of research into adenosine receptor antagonists. Its primary classification falls under pharmacological agents that interact with the adenosine receptor family, specifically the A3 receptor subtype, which has implications in various physiological processes including inflammation and cancer progression.
Detailed methodologies can vary, but one efficient approach has been documented in literature where starting materials are reacted under controlled conditions to yield CGS 15943 with high selectivity and yield .
CGS 15943 features a complex molecular structure characterized by:
The three-dimensional conformation of CGS 15943 allows it to fit into the binding pocket of adenosine receptors effectively, which is critical for its antagonistic activity .
CGS 15943 participates in several significant chemical reactions:
The mechanism of action of CGS 15943 primarily involves its role as an antagonist at adenosine receptors:
CGS 15943 exhibits several notable physical and chemical properties:
CGS 15943 has several promising applications in scientific research and potential therapeutic contexts:
CGS 15943 (9-chloro-2-(2-furanyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine) represents a breakthrough in adenosine receptor antagonism due to its non-xanthine heterocyclic structure. Its triazoloquinazoline core enables high-affinity receptor binding by mimicking the purine scaffold of adenosine while avoiding off-target effects associated with xanthines, such as phosphodiesterase inhibition [1] [10]. The furan ring at position 2 and chloro substituent at position 9 are critical for steric complementarity with adenosine receptor binding pockets. The primary amine at position 5 allows hydrogen bond formation with transmembrane domain residues, contributing to sub-nanomolar binding affinity [2]. Molecular modeling studies reveal that this configuration facilitates optimal interaction with key hydrophobic and hydrophilic regions of adenosine receptors, explaining its 100-fold greater affinity than early xanthine antagonists like theophylline [8] [10].
Table 1: Structural Features Enabling High-Affinity Binding
Structural Element | Role in Receptor Interaction | Consequence of Modification |
---|---|---|
Triazoloquinazoline core | Mimics adenosine's purine ring | Reduced activity in benzodiazepine analogs |
Furan ring (position 2) | Hydrophobic interactions | Decreased affinity in pyridine analogs |
Primary amine (position 5) | Hydrogen bonding with Asn254 (A₂ₐ) | 10-fold affinity loss in methylated analogs |
Chloro substituent (position 9) | Enhanced membrane permeability | Reduced bioavailability in unsubstituted analogs |
CGS 15943 exhibits nanomolar affinity for all four adenosine receptor subtypes but demonstrates distinct selectivity patterns. In human receptors, its binding affinity ranks as A₂ₐ (Kᵢ = 3.5-4.2 nM) > A₁ (Kᵢ = 3.5-4.5 nM) > A₂в (Kᵢ = 16 nM) > A₃ (Kᵢ = 50-51 nM) when measured in transfected CHO cells [5] [6]. Notably, its A₂ₐ affinity is 28-fold higher than at A₃ receptors, providing functional selectivity for central nervous system applications. However, significant species differences exist: At rat A₃ receptors, affinity drops to Kᵢ > 10,000 nM, whereas human A₃ binding remains moderate (Kᵢ = 50 nM) [3]. Beyond adenosine receptors, CGS 15943 inhibits phosphoinositide 3-kinase (PI3K) isoforms, particularly p110γ (IC₅₀ = 1.1 µM), which contributes to its antiproliferative effects in cancer cells but represents an off-target effect therapeutically [4] [6].
Table 2: Adenosine Receptor Subtype Affinity Profile
Receptor Subtype | Human Kᵢ (nM) | Rat Kᵢ (nM) | Selectivity Ratio (A₂ₐ/Other) |
---|---|---|---|
A₁ | 3.5-4.5 | 6.4-21 | 1:1 |
A₂ₐ | 3.5-4.2 | 3.3 | 1:1 (reference) |
A₂в | 16 | Not determined | 1:4.6 |
A₃ | 50-51 | >10,000 | 1:14 (human); >1:3,030 (rat) |
Radioligand binding studies using [³H]CGS 15943 in rat cortical membranes demonstrate saturable, high-affinity binding (Kd = 4 nM) to a single population of recognition sites with a Bmax of 1.5 pmol/mg protein [2]. Competition assays reveal complex binding kinetics: Adenosine agonists like N⁶-cyclopentyladenosine exhibit shallow displacement curves (Hill coefficients <1), best modeled by a two-site fit indicating recognition of both high- and low-affinity states of A₁ receptors. Conversely, antagonists like 8-phenyltheophylline produce steep, single-site competition curves [2] [7]. The addition of GTP (1 mM) right-shifts and steepens agonist competition curves but leaves antagonist binding unaffected, confirming CGS 15943's interaction with G protein-coupled receptor conformations. Schild analysis in functional assays yields pA₂ values of 10.8 in dog coronary arteries (A₂-mediated relaxation) and 7.4 in guinea pig atria (A₁-mediated negative inotropy), indicating greater potency at A₂ receptors [1] [8].
Table 3: Kinetic Binding Parameters of CGS 15943
Assay System | Parameter | Value | Interpretation |
---|---|---|---|
Rat cortical membranes | Kd for [³H]CGS 15943 | 4 nM | High-affinity binding |
Dog coronary artery (functional) | pA₂ (vs. 2-chloroadenosine) | 10.8 | Sub-nanomolar A₂ antagonism |
Guinea pig trachea | pA₂ (vs. NECA) | 10.1 | Potent A₂в blockade |
Rat cortex + GTP | Agonist Ki shift | Rightward | G protein coupling dependence |
CGS 15943 demonstrates superior potency and mechanistic specificity compared to xanthine antagonists. It inhibits 2-chloroadenosine-induced vasodepression in rats with an ID₅₀ of 0.024 mg/kg IV—approximately 100-fold more potent than theophylline [1] [10]. Behaviorally, CGS 15943 (0.1–10 mg/kg IP) stimulates locomotor activity in rats with 26-fold greater potency than caffeine, while fully blocking hypolocomotion induced by the adenosine analog NECA (pA₂ = 6.57) [8]. Crucially, caffeine-tolerant rats show cross-tolerance to CGS 15943, confirming shared adenosine-mediated mechanisms [8]. In discrimination studies, squirrel monkeys generalize CGS 15943's effects to six xanthines (e.g., theophylline, IBMX), but not to the peripherally restricted 8-p-sulfophenyltheophylline, indicating central A₂ₐ blockade as the common mechanism [9] [10]. Unlike xanthines, CGS 15943 lacks phosphodiesterase inhibition at therapeutic concentrations, reducing side effects like tachycardia [10].
Table 4: Comparative Pharmacology vs. Xanthine Antagonists
Parameter | CGS 15943 | Theophylline | Caffeine |
---|---|---|---|
A₂ₐ Kᵢ (human, nM) | 3.5-4.2 | 8,000-10,000 | 20,000-40,000 |
PDE inhibition IC₅₀ | >100 µM | 100-300 µM | 200-500 µM |
Locomotor ED₅₀ (rat) | 0.5 mg/kg | 30 mg/kg | 35 mg/kg |
Blood-brain barrier penetration | High | Moderate | High |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7